

Application Notes and Protocols for the Dissolution and Use of OK-1035

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Compound of Interest

Compound Name: UPF-1035

Cat. No.: B030491

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Introduction

OK-1035 is a potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1] Its chemical name is 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone.[1] By inhibiting DNA-PK, OK-1035 effectively blocks the non-homologous end joining (NHEJ) pathway, a critical cellular mechanism for the repair of DNA double-strand breaks (DSBs).[2][3][4][5][6] This inhibitory action makes OK-1035 a valuable tool for research in cancer biology, DNA damage response, and drug development, particularly in the context of sensitizing cancer cells to radiation and chemotherapy.

These application notes provide detailed protocols for the dissolution of OK-1035 and its application in common in vitro experiments.

Data Presentation

The following table summarizes the key quantitative data for OK-1035 and a related DNA-PK inhibitor, NU7441, for reference.

Compound	Target	IC50	Typical Working Concentration (In Vitro)	Solvent for Stock
OK-1035	DNA-PK	8 μ M ^[1]	10-100 μ M (estimated based on IC50)	DMSO
NU7441	DNA-PK	14 nM	0.125 - 1 μ M ^[7] ^[8] ^[9]	DMSO

Experimental Protocols

Protocol 1: Preparation of OK-1035 Stock Solution

This protocol describes the preparation of a high-concentration stock solution of OK-1035, which can be stored for later use in various experiments.

Materials:

- OK-1035 powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Pre-warm DMSO: Briefly warm the anhydrous DMSO to room temperature to ensure it is completely liquid.
- Weigh OK-1035: Carefully weigh the desired amount of OK-1035 powder in a sterile microcentrifuge tube.

- Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired stock concentration (e.g., 10 mM).
- Dissolve the Compound:
 - Vortex the solution vigorously for 1-2 minutes.
 - If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
 - Visually inspect the solution to ensure there are no visible particles.
- Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Application of OK-1035 in Cell-Based Assays

This protocol provides a general guideline for treating cultured cells with OK-1035 to study its biological effects.

Materials:

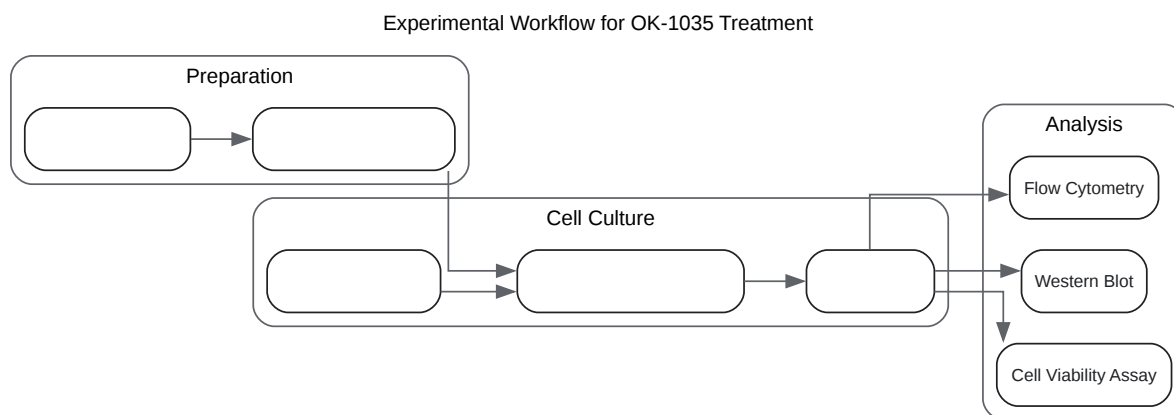
- Cultured cells of interest (e.g., HCT116)[[10](#)]
- Complete cell culture medium
- OK-1035 stock solution (from Protocol 1)
- Phosphate-buffered saline (PBS)
- Multi-well cell culture plates

Procedure:

- Cell Seeding: Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight under standard culture conditions.
- Prepare Working Solution:

- Thaw an aliquot of the OK-1035 stock solution at room temperature.
- Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
- Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
- Cell Treatment:
 - Remove the old medium from the cells and wash once with PBS.
 - Add the complete culture medium containing the desired concentrations of OK-1035 (and the vehicle control) to the respective wells.
- Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions.
- Downstream Analysis: Following incubation, the cells can be harvested and used for various downstream analyses, such as cell viability assays (e.g., MTT, WST-1), western blotting for protein expression (e.g., phosphorylated p53, p21), or cell cycle analysis by flow cytometry.
[\[7\]](#)[\[9\]](#)[\[10\]](#)

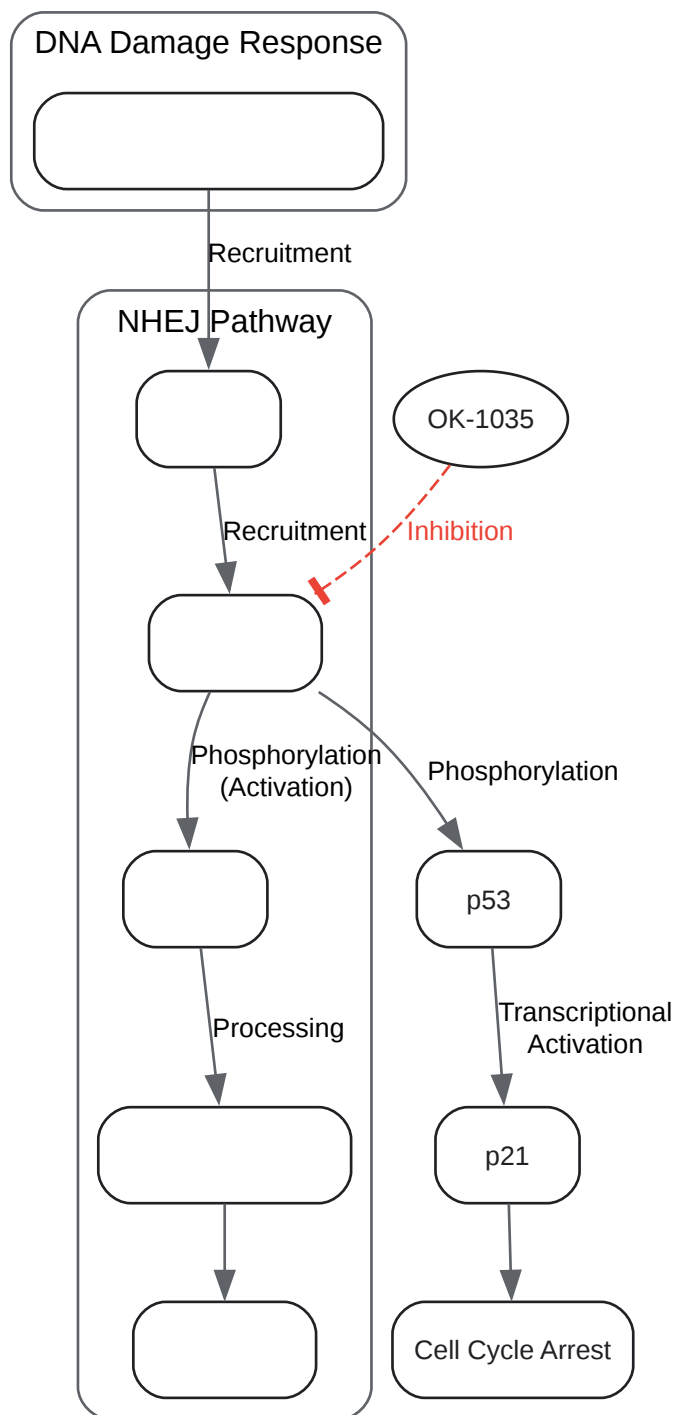
Visualizations



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Caption: A flowchart of the experimental workflow for using OK-1035.

Inhibition of the NHEJ Pathway by OK-1035

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Caption: The signaling pathway of NHEJ and its inhibition by OK-1035.

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